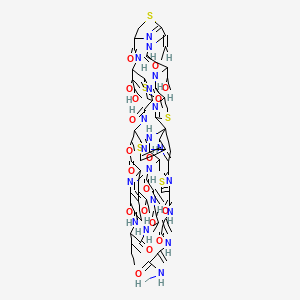
Thiostrepton
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
One of the CYCLIC PEPTIDES from Streptomyces that is active against gram-positive bacteria. In veterinary medicine, it has been used in mastitis caused by gram-negative organisms and in dermatologic disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Thiostrepton's total chemical synthesis was achieved, overcoming challenges posed by its intricate structure, which includes 10 rings, 11 peptide bonds, and 17 stereogenic centers. Its structure, solved by Dorothy Crowfoot Hodgkin in 1970, is crucial for its unique antibiotic activity, which involves binding to ribosomal RNA and associated proteins to disable protein biosynthesis (Borman, 2004).
Pharmaceutical Properties :
- Thiostrepton's archetypal structure and mechanism, which targets the bacterial ribosome, have been the basis for designing and biosynthesizing new thiopeptide antibiotics. These derivatives demonstrate improved activity against drug-resistant pathogens and enhanced water solubility, addressing a major limitation in thiostrepton's clinical use (Wang et al., 2015).
Biological Activity :
- A biologically active fragment of thiostrepton was discovered, exhibiting antibiotic activity against resistant bacterial strains like MRSA and VREF, and cytotoxic action against various cancer cell lines (Nicolaou et al., 2005).
Mechanism of Action :
- Thiostrepton's action as an inhibitor of protein synthesis was characterized, specifically its interference with the formation of a ribosome-G-factor guanine nucleotide complex, a crucial step in the protein synthesis process (Weisblum & Demohn, 1970).
Chemical Modifications :
- Innovations in chemical synthesis have allowed for the site-selective modification of thiostrepton, resulting in derivatives with improved antimicrobial activity and significantly better water solubility. These modifications address critical limitations in thiostrepton's medical applications (Scamp et al., 2019).
Biosynthesis Studies :
- Research into the biosynthesis of thiostrepton in Streptomyces species has elucidated the amino acid origins of its components, providing insights into its complex molecular structure (Mocek et al., 1993).
Electronic Structure Analysis :
- Molecular mechanics, semi-empirical, and ab initio studies have been conducted to understand the structural and electronic properties of thiostrepton, aiding in the comprehension of its function as an antibiotic against Gram-positive bacteria (Hang & Honek, 2005).
Interaction with Transcription Factors :
- Thiostrepton is known to reduce the transcriptional activity of FOXM1, a transcription factor involved in tumorigenesis and cancer progression. Studies demonstrate its direct interaction with FOXM1, providing insights into its potential druggability as a transcription factor inhibitor (Hegde et al., 2011).
Propiedades
Nombre IUPAC |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11E)-37-butan-2-yl-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
|---|---|
InChI |
InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15+ |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |
Bioactividad |
Antibacterial |
Secuencia |
IASASCTTCICTCSCSS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



